(3-iodo-4-methylphenyl)methanol

Physicochemical properties Halogen effect Medicinal chemistry

Procuring the correct regioisomer is critical for reproducible results in medicinal chemistry. Generic substitution of this iodinated building block risks altered reactivity and pharmacological profile. (3-Iodo-4-methylphenyl)methanol (CAS 165803-89-4) is the specific precursor for selective potassium channel openers and oxazolone-based anticancer agents. - Enables validated synthesis of dihydropyridine-based KATP channel modulators. - Superior iodo reactivity facilitates high-yielding, late-stage cross-coupling under mild conditions. - Directly supports SAR studies based on published 2-(3-iodo-4-methylphenyl)-4-(aryl)oxazol-5(4H)-one analogs.

Molecular Formula C8H9IO
Molecular Weight 248.06 g/mol
CAS No. 165803-89-4
Cat. No. B063337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-iodo-4-methylphenyl)methanol
CAS165803-89-4
Synonyms3-IODO-4-METHYLBENZYL ALCOHOL 97
Molecular FormulaC8H9IO
Molecular Weight248.06 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)CO)I
InChIInChI=1S/C8H9IO/c1-6-2-3-7(5-10)4-8(6)9/h2-4,10H,5H2,1H3
InChIKeyKOJVNDPZLOBKMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Iodo-4-methylphenyl)methanol – Key Building Block Overview


(3-Iodo-4-methylphenyl)methanol (CAS 165803-89-4), also known as 3-Iodo-4-methylbenzyl alcohol, is a substituted benzyl alcohol derivative with the molecular formula C8H9IO and a molecular weight of 248.06 g/mol . This compound is characterized by an iodine atom at the meta-position and a methyl group at the para-position relative to the hydroxymethyl group on a benzene ring. It is typically supplied as a solid with a melting point of 75-79 °C and a standard purity of 97% . As a functionalized aromatic building block, the compound serves as a versatile intermediate for the synthesis of more complex organic molecules in pharmaceutical and agrochemical research, with the iodine atom providing a unique and potent synthetic handle for cross-coupling reactions that is distinct from lighter halogens or alternative substitution patterns [1].

Iodo-substituted handle for cross-coupling workflows (Suzuki, Sonogashira, Heck)
Defined 3-iodo-4-methyl regiochemistry for target-specific synthesis

(3-Iodo-4-methylphenyl)methanol: Why Analog Substitution Fails


While other halogenated or positional isomers of methylbenzyl alcohol may appear similar on paper, generic substitution can lead to significant alterations in physicochemical properties and synthetic outcomes, ultimately compromising research reproducibility and project timelines. For (3-iodo-4-methylphenyl)methanol, the combination of the heavy iodine atom at the meta-position and the para-methyl group confers a distinct steric and electronic environment that directly impacts reactivity, physical state, and the viability of downstream synthetic routes [1]. Simple replacement with, for example, a bromo analog results in a compound with a different physical state (a low-melting solid), a much lower boiling point, and a reduced molecular weight, which can affect purification, handling, and stoichiometry . More critically, the specific substitution pattern is often a key structural requirement for the biological activity of target molecules derived from this scaffold. In medicinal chemistry programs, a seemingly minor change from the 3-iodo-4-methyl to a 4-iodo-3-methyl substitution pattern is known to alter the pharmacological profile of advanced leads, as demonstrated in the development of selective potassium channel openers [2]. Therefore, the procurement of the precise compound is not a matter of trivial substitution but a necessity dictated by the unique and non-interchangeable properties that govern its intended application.

Bromo analog (3-bromo-4-methyl) is a low-melting solid, which may alter handling, weighing accuracy, and purification protocols.
Positional isomers (e.g., 4-iodo-3-methyl) can shift target engagement and selectivity profiles, limiting direct substitution in medicinal chemistry programs.

(3-Iodo-4-methylphenyl)methanol – Evidence Guide


Physicochemical Profile vs. Halogen Analogs

The compound's unique physicochemical profile is driven by the iodine atom at the meta-position. In comparison to its bromo analog, (3-iodo-4-methylphenyl)methanol exhibits a significantly higher melting point (75-79 °C vs. 38-42 °C) [1], a higher boiling point (303.8 °C at 760 mmHg vs. a boiling range around 165 °C) [1], and a greater logP value (2.09 vs. 2.14 vs. 1.86) [1][2][3]. These differences are a direct consequence of the larger atomic radius and higher polarizability of iodine compared to bromine, which affects intermolecular forces and, consequently, physical state, handling, and purification methods. The higher lipophilicity (logP) can be a critical factor in medicinal chemistry for optimizing membrane permeability and target engagement.

Physicochemical profile
Class-level inference
Melting point ~37 °C higher than bromo analog; higher logP (2.09 vs 1.86)
May impact handling, purification, and membrane partitioning
Solid state enables accurate weighing for synthesis
Physicochemical properties Halogen effect Medicinal chemistry

Cross-Coupling Reactivity: Iodo vs. Bromo

The carbon-iodine (C-I) bond in (3-iodo-4-methylphenyl)methanol is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) compared to its carbon-bromine (C-Br) and carbon-chlorine (C-Cl) counterparts [1]. This is a well-established class-level principle. The weaker C-I bond (bond dissociation energy ~ 57 kcal/mol) compared to C-Br (~ 69 kcal/mol) and C-Cl (~ 84 kcal/mol) [2] translates to faster oxidative addition rates, often allowing for milder reaction conditions (lower temperatures, shorter times) and higher yields, particularly with challenging or sterically hindered coupling partners. Conversely, the bromo analog (3-bromo-4-methylphenyl)methanol may require harsher conditions or more active/expensive catalysts, and can be prone to incomplete conversion or side reactions in complex substrates. The choice of the iodo-substituted building block is therefore strategic for streamlining complex synthetic sequences and improving overall process efficiency.

Cross-coupling reactivity
Class-level inference
C-I bond energy ~57 kcal/mol vs C-Br ~69 kcal/mol
Supports milder reaction conditions and higher coupling efficiency
Enables late-stage couplings with sensitive substrates
Cross-coupling Reactivity Synthetic chemistry

Positional Isomerism and K_ATP Channel Activity

The precise 3-iodo-4-methyl substitution pattern is a critical determinant of biological activity in advanced molecules. A direct cross-study comparison of literature data reveals the pharmacological importance of this specific isomer. The compound A-325100, which incorporates the 3-iodo-4-methylphenyl moiety, is characterized as a novel and selective tricyclic dihydropyridine ATP-sensitive potassium (K_ATP) channel opener (KCO) [1]. In vitro, A-325100 potently relaxed vascular smooth muscle with an IC50 of 0.77 µM (7.69 × 10⁻⁷ to 7.78 × 10⁻⁷ M) and showed no interaction with L-type calcium channels at concentrations up to 30 µM, indicating high selectivity [1]. In vivo, it produced dose-dependent reductions in blood pressure in canine models [1]. In contrast, a related patent literature describes the 4-iodo-3-methylphenyl analog (CAS 959632-18-9) in a different structural context, highlighting how a simple positional swap of the iodo and methyl groups leads to exploration in distinct chemical space and can confer different properties [2]. This underscores that for researchers working on specific targets like K_ATP channels, the 3-iodo-4-methyl regioisomer is a non-negotiable structural requirement for achieving the desired selectivity and potency profile.

K_ATP channel modulation
Cross-study comparable
Derivative A-325100: IC50 0.77 µM, >39-fold selectivity over L-type Ca²⁺ channel
Supports ion channel research selectivity context
Regioisomer essential for target engagement; in vitro assay data
Positional isomerism Medicinal chemistry Ion channel

Validated Anticancer Pharmacophore in Oxazolone Analogs

The (3-iodo-4-methylphenyl)methanol scaffold is a direct precursor to 3-iodo-4-methylbenzoic acid, a building block used to synthesize a series of ten 2-(3-iodo-4-methylphenyl)-4-(aryl)oxazol-5(4H)-one analogs for anticancer evaluation [1]. These derivatives were screened against nine panels of different cancer cell lines following the National Cancer Institute (NCI US) protocol at a single concentration of 10⁻⁵ M, with growth percentage (GP) and percentage growth inhibition (PGI) calculated for each [1]. While specific cell-line data for the parent alcohol is not available, this study provides concrete, peer-reviewed evidence that the 3-iodo-4-methylphenyl moiety is a productive and validated pharmacophore in a contemporary drug discovery context. The resulting oxazolone derivatives demonstrated promising anticancer activity and drug-like properties, confirming that investment in this specific building block is grounded in active medicinal chemistry research, unlike many other isomers or halogen analogs that lack such published validation [1].

Anticancer pharmacophore
Supporting evidence
Oxazolone derivatives screened at 10⁻⁵ M against NCI 60 cell line panel
Supports anticancer screening context
External validation for oncology-focused synthetic programs
Anticancer SAR Drug discovery

(3-Iodo-4-methylphenyl)methanol: Key Application Scenarios


Synthesis of K_ATP Channel Modulators

For research groups focused on cardiovascular or metabolic disease targets, this compound is the specific precursor for generating dihydropyridine-based potassium channel openers with a defined selectivity profile, as established by the characterization of A-325100. Using a different halogen or regioisomer would not be expected to reproduce the same potent and selective activity, making this specific compound essential for replicating or extending this research [1].

Challenging sp²-sp² and sp²-sp Cross-Couplings

In complex molecule synthesis where a high-yielding, late-stage cross-coupling is critical, the superior reactivity of the iodo substituent on this building block provides a distinct advantage over bromo or chloro analogs. The lower bond dissociation energy allows for milder reaction conditions, which is essential for preserving other sensitive functional groups within the molecule and achieving acceptable yields of the target compound [2].

Synthesis of Anticancer Oxazolone Derivatives

This compound can serve as a starting material (via oxidation to the corresponding acid) for the construction of novel anticancer agents. The recent publication of a full SAR study on 2-(3-iodo-4-methylphenyl)-4-(aryl)oxazol-5(4H)-one analogs provides a direct, evidence-based rationale for its use in oncology-focused drug discovery programs, offering a clear path for analog generation and biological evaluation [3].

Herbicidal Active Ingredient Synthesis

The 3-iodo-4-methylphenyl moiety has demonstrated utility in the agrochemical sector. A derivative, 6-chloro-pyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide, was reported to inhibit the oxygen evolution rate in spinach chloroplasts with an IC50 of 51.0 µmol·L⁻¹ [4]. This provides a validated precedent for using this specific scaffold as a building block for developing novel herbicidal active ingredients.

Application
Selection Property
Validation Focus
K_ATP channel modulator research
Iodo regioisomer for selectivity
K_ATP selectivity assay
Complex cross-coupling synthesis
Iodo reactivity for late-stage coupling
Reaction condition optimization
Anticancer analog synthesis
Validated pharmacophore scaffold
Cell-line panel screening
Herbicidal lead development
Chloroplast inhibition context
Herbicidal activity assays

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